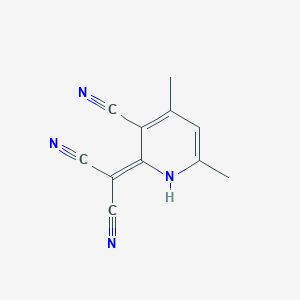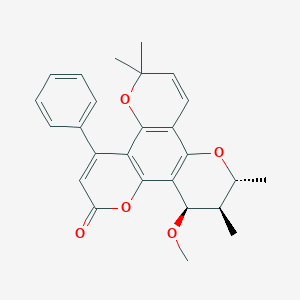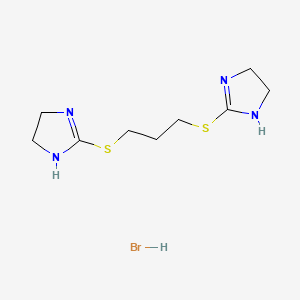
2-Imidazoline,2'-(trimethylenedithio)di-, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is a compound belonging to the imidazoline class of heterocyclic compounds. Imidazolines are characterized by a five-membered ring containing two nitrogen atoms. This particular compound is known for its unique structure, which includes a trimethylenedithio bridge and two bromide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazoline compounds typically involves the condensation of 1,2-diamines with nitriles or esters. For 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide, a common synthetic route involves the reaction of ethylenediamine with a suitable nitrile in the presence of an acid catalyst at high temperatures. The trimethylenedithio bridge is introduced through a subsequent reaction with a sulfur-containing reagent .
Industrial Production Methods
Industrial production of imidazolines often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-pressure and high-temperature reactors allows for efficient synthesis of the desired imidazoline derivatives. The final product is typically purified through crystallization or distillation processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to a variety of functionalized imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolines, imidazoles, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazoline derivatives are investigated for their potential use in treating hypertension, diabetes, and neurological disorders.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and fabric softeners
Wirkmechanismus
The mechanism of action of 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to imidazoline receptors, which are involved in regulating blood pressure and glucose levels.
Pathways Involved: Activation of imidazoline receptors can lead to the modulation of adrenergic and insulin signaling pathways, resulting in various physiological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
Uniqueness
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is unique due to its trimethylenedithio bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazoline derivatives, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1773-31-5 |
|---|---|
Molekularformel |
C9H17BrN4S2 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C9H16N4S2.BrH/c1(6-14-8-10-2-3-11-8)7-15-9-12-4-5-13-9;/h1-7H2,(H,10,11)(H,12,13);1H |
InChI-Schlüssel |
AXXLIMMHRFFBOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)SCCCSC2=NCCN2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



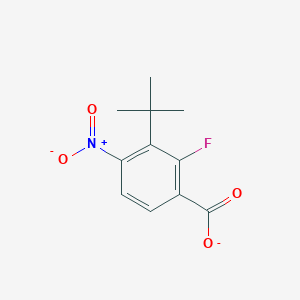
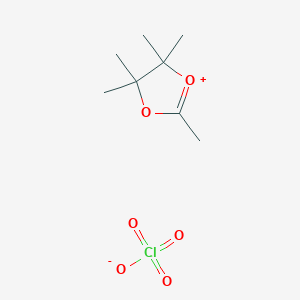
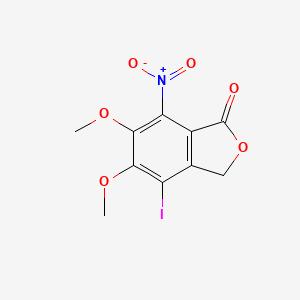
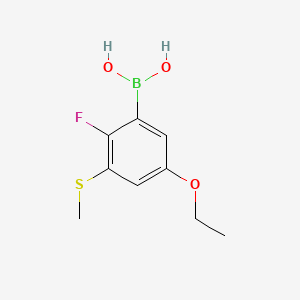
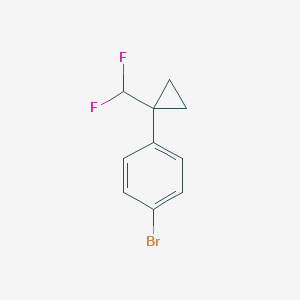
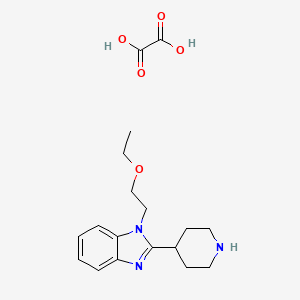
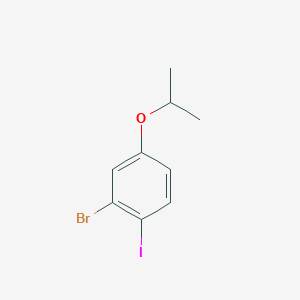
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
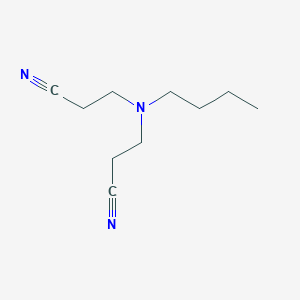
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
